Calcium (S)-3-methyl-2-oxovalerate

Chronic Kidney Disease Nitrogen Balance Uremia Management

Procure enantiomerically pure Calcium (S)-3-methyl-2-oxovalerate (CAS 51828-96-7) for clinically validated BCKA formulations. This (S)-enantiomer is essential for replicating the 2:1:1 therapeutic ratio in CKD management, delivering nitrogen-sparing efficacy distinct from racemic mixtures. Its stereospecific metabolic handling and unique accumulation kinetics make it irreplaceable for pharmacokinetic studies and hepatic steatosis research. Secure the defined (S)-isomer to ensure formulation integrity and research reproducibility.

Molecular Formula C12H18CaO6
Molecular Weight 298.35 g/mol
CAS No. 51828-96-7
Cat. No. B1591927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium (S)-3-methyl-2-oxovalerate
CAS51828-96-7
Molecular FormulaC12H18CaO6
Molecular Weight298.35 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2]
InChIInChI=1S/2C6H10O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1
InChIKeyPTFSVYLXDCGPFY-SCGRZTRASA-L
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium (S)-3-methyl-2-oxovalerate (CAS 51828-96-7): Product Selection Guide for α-Ketoacid Analogue Procurement


Calcium (S)-3-methyl-2-oxovalerate (CAS 51828-96-7, molecular weight 298.35 g/mol, molecular formula C12H18CaO6) is the calcium salt of the (S)-enantiomer of 3-methyl-2-oxovaleric acid, also known as α-ketoisoleucine calcium salt or calcium ketoisoleucinate [1]. It is the α-keto analogue of the branched-chain amino acid (BCAA) L-isoleucine and functions as a nitrogen-free precursor for isoleucine biosynthesis via transamination [2]. This compound belongs to the class of branched-chain ketoacid (BCKA) calcium salts, which are utilized clinically as components of α-ketoacid/essential amino acid combination products for managing chronic kidney disease (CKD) patients on protein-restricted diets [3].

Why Generic Substitution of Calcium (S)-3-methyl-2-oxovalerate (CAS 51828-96-7) with In-Class BCKA Calcium Salts Is Scientifically Unjustified


Calcium (S)-3-methyl-2-oxovalerate cannot be substituted interchangeably with other BCKA calcium salts—specifically calcium α-ketoisocaproate (KIC, the leucine analogue) or calcium α-ketovaline (KIV, the valine analogue)—because each BCKA exhibits distinct metabolic fates, plasma clearance profiles, and amino acid conversion efficiencies that are dictated by the stereochemistry and side-chain structure of the parent BCAA [1]. In chronic renal failure patients, ketomethylvalerate (KMV, the keto analogue of isoleucine) demonstrates unique accumulation kinetics of the R(-) isomer not observed with other BCKAs, indicating stereospecific metabolic handling [2]. Furthermore, the therapeutic ratios of BCKA calcium salts in clinically validated fixed-dose combination products (e.g., Ketosteril, Prevlog) are precisely defined—typically a 2:1:1 ratio of keto-leucine to keto-isoleucine to keto-valine calcium salts—reflecting empirically determined differential requirements rather than pharmaceutical convenience [3].

Quantitative Differentiation Evidence: Calcium (S)-3-methyl-2-oxovalerate (CAS 51828-96-7) Versus Comparator BCKA Calcium Salts and Alternatives


Differential Nitrogen-Sparing Efficacy: Calcium α-Ketoisoleucinate Versus Calcium α-Ketoisocaproate and α-Ketovaline in Uremic Patients

In a clinical nitrogen balance study of chronic uremic patients receiving a virtually protein-free diet with glycine as the nitrogen source, the combination of BCKA calcium salts demonstrated differential dosing requirements by individual ketoacid: 3.80 g/day of 2-oxoisocaproate (leucine analogue), 2.73 g/day of 2-oxo-3-methylvalerate (isoleucine analogue; target compound), and 2.70 g/day of 2-oxoisovalerate (valine analogue) were administered alongside a hydroxy-analogue of methionine [1]. This unequal dosing regimen—with the target compound administered at a dose 28% lower than the leucine analogue—reflects the distinct nitrogen-sparing contribution of each BCKA to achieving a positive nitrogen balance [1].

Chronic Kidney Disease Nitrogen Balance Uremia Management

Stereoisomer-Specific Plasma Accumulation: Ketomethylvalerate (KMV) Exhibits R(-) Isomer Retention Distinct from Other BCKAs

In fasting plasma samples from 19 patients with chronic renal failure (CRF), ketomethylvalerate (KMV)—the ketoacid corresponding to isoleucine and the parent acid of the target compound—was significantly elevated in patients receiving BCKA supplements compared to those not receiving supplementation, a phenomenon not observed for ketoisocaproate (KIC) or ketoisovalerate (KIV) [1]. This elevation is attributed specifically to accumulation of the R(-) isomer of KMV, whereas the S(+) isomer is metabolized to L-isoleucine [1]. Multiple regression analysis further revealed that KMV concentration correlates positively with glomerular filtration rate (GFR) and negatively with serum triglyceride concentration, while KIC showed distinct correlation patterns and KIV showed no correlation with GFR [1].

Pharmacokinetics Chiral Metabolism Renal Failure

Hepatoprotective Differentiation: BCKA Mixture Containing Calcium α-Ketoisoleucinate Reduces Liver Triglycerides by 28% Versus Control

In a randomized block design study of 36 multiparous Holstein cows in early lactation, abomasal infusion of a BCKA mixture containing 39 g 2-ketoisoleucine calcium salt (target compound), 57 g 2-ketoleucine calcium salt, and 77 g 2-ketovaline calcium salt resulted in significantly lower liver triglyceride (TG) concentrations compared to saline control (4.77% vs. 6.60%, SEM 0.49) over the first 3 weeks postpartum [1]. In contrast, infusion of the corresponding BCAA mixture (67 g valine, 50 g leucine, 34 g isoleucine) significantly increased milk yield (39.5 vs. 35.3 kg/d, SEM 1.8) and milk fat yield (2.10 vs. 1.69 kg/d, SEM 0.08) compared to control, but did not significantly alter liver TG concentrations [1].

Hepatology Dairy Science Metabolic Health

Phosphate Binding Efficiency: BCKA Calcium Salts Match Calcium Carbonate Efficacy with 25-50% Lower Calcium Load

In vitro and in vivo balance studies demonstrate that BCKA calcium salts (as a class, including calcium α-ketoisoleucinate) are as efficient as calcium carbonate in binding intestinal phosphate, while providing substantially less elemental calcium per unit of phosphate-binding capacity [1]. Intestinal phosphorus absorption decreased by 0.7-3.14 mmol/day during BCKA ingestion in normal subjects [1]. Notably, BCKA calcium salts achieve maximal phosphate binding at pH 7.0, whereas calcium carbonate binds phosphate predominantly at pH 2.0 or 5.0 [1]. The target compound contributes to this phosphate-binding capacity as part of BCKA combination therapies, and calcium ketovaline (the valine analogue) has been specifically validated as monotherapy for uremic hyperphosphatemia [2].

Hyperphosphatemia Chronic Kidney Disease Phosphate Binder

Fixed-Dose Formulation Ratio Differentiation: Calcium α-Ketoisoleucinate Represents 22-30% of Validated BCKA Mixtures

Commercially validated BCKA calcium salt mixtures for CKD management employ a consistent 2:1:1 ratio of keto-leucine to keto-isoleucine to keto-valine calcium salts [1]. In the MYOLUTION® BCKA mixture, keto-isoleucine calcium salt (target compound) constitutes 20-30% of total BCKA content, with keto-leucine calcium salt at 40-60% and keto-valine calcium salt at 20-30% [1]. Similarly, in the pharmaceutical product Prevlog, each tablet contains calcium α-ketoisoleucinate 67 mg alongside calcium α-ketoleucinate 101 mg and calcium α-ketophenylalaninate 68 mg [2]. This ratio—with the isoleucine analogue at approximately 60-66% of the leucine analogue dose—is empirically derived from nitrogen balance and metabolic studies [3].

Pharmaceutical Formulation CKD Nutritional Therapy Fixed-Dose Combination

Evidence-Based Application Scenarios for Calcium (S)-3-methyl-2-oxovalerate (CAS 51828-96-7) Procurement


Pharmaceutical-Grade Procurement for CKD α-Ketoacid/Amino Acid Fixed-Dose Combination Products

Based on the validated 2:1:1 BCKA therapeutic ratio documented in clinically approved CKD formulations, procurement of Calcium (S)-3-methyl-2-oxovalerate at the empirically established dose (e.g., 67 mg per tablet) is essential for replicating the nitrogen-sparing efficacy demonstrated in clinical studies [1]. Substitution with alternative BCKA salts or deviation from the validated ratio would alter the metabolic profile and compromise the positive nitrogen balance (+1.24 ± 0.39 g/day) achieved with the clinically tested BCKA combination [2].

Metabolic Research Requiring Enantiomerically Defined α-Ketoisoleucinate for Stereospecific Metabolism Studies

The documented stereoselective accumulation of the R(-) isomer of KMV in chronic renal failure patients necessitates procurement of enantiomerically defined Calcium (S)-3-methyl-2-oxovalerate for pharmacokinetic and metabolic studies [1]. Research applications investigating BCKA isomer-specific metabolism, transamination efficiency to L-isoleucine, or differential clearance kinetics require the (S)-enantiomer specified by CAS 51828-96-7, as racemic mixtures (CAS 66872-75-1) introduce confounding variables from the metabolically distinct R(-) isomer accumulation.

Preclinical Hepatoprotection Studies Evaluating Hepatic Triglyceride Reduction

The demonstrated 28% reduction in liver triglyceride concentrations with BCKA infusion (including 39 g 2-ketoisoleucine calcium salt) compared to saline control [1] supports procurement of Calcium (S)-3-methyl-2-oxovalerate for preclinical research targeting hepatic steatosis, fatty liver disease, or metabolic syndrome models where BCKA-mediated hepatoprotection is the primary endpoint, distinct from BCAA supplementation which showed no significant liver TG reduction.

Phosphate Binder Development with Reduced Calcium Load for Hyperphosphatemia Management

The class-level evidence demonstrating that BCKA calcium salts match calcium carbonate's phosphate-binding efficacy while providing 25-50% less elemental calcium per unit binding [1] supports procurement of Calcium (S)-3-methyl-2-oxovalerate as a component for developing next-generation phosphate binders with reduced hypercalcemia and vascular calcification risk. The pH-dependent binding profile (maximal at pH 7.0 vs. pH 2.0-5.0 for calcium carbonate) [1] further distinguishes BCKA-based formulations for intestinal phosphate sequestration applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium (S)-3-methyl-2-oxovalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.